N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound features a quinazoline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials One common approach is the condensation of 3,4-dimethoxyphenethylamine with a suitable quinazoline precursor under controlled conditionsThe final step involves the formation of the carboxamide group, which can be achieved using standard amide coupling reagents such as EDCI or HATU .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols, amines, or halides under basic conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound has shown potential as a bioactive molecule. Studies have indicated its ability to interact with various biological targets, making it a candidate for drug development. It has been investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Preclinical studies have shown promising results in treating certain types of cancer and inflammatory diseases. Clinical trials are ongoing to evaluate its efficacy and safety in humans.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may inhibit key signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar quinazoline core but differs in its substituents, leading to different biological activities.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with a different substitution pattern, used in various chemical syntheses.
Uniqueness
N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C24H23N3O5S |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H23N3O5S/c1-31-20-8-5-15(12-21(20)32-2)9-10-25-22(28)16-6-7-18-19(13-16)26-24(30)27(23(18)29)14-17-4-3-11-33-17/h3-8,11-13H,9-10,14H2,1-2H3,(H,25,28)(H,26,30) |
InChI Key |
YNMNCHSBJHECCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=CS4)OC |
Origin of Product |
United States |
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